molecular formula C24H28N2O6S B15288921 Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester CAS No. 50673-14-8

Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

Cat. No.: B15288921
CAS No.: 50673-14-8
M. Wt: 472.6 g/mol
InChI Key: NMHDZAYVVVOBLA-UHFFFAOYSA-N
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Description

Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves the reaction of carbamic acid derivatives with thiobis(methyl) compounds. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted carbamic acid esters .

Scientific Research Applications

Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thiobis(methyl) group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

50673-14-8

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonylamino]methylsulfanylmethyl]carbamate

InChI

InChI=1S/C24H28N2O6S/c1-23(2)11-15-7-5-9-17(19(15)31-23)29-21(27)25-13-33-14-26-22(28)30-18-10-6-8-16-12-24(3,4)32-20(16)18/h5-10H,11-14H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

NMHDZAYVVVOBLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCSCNC(=O)OC3=CC=CC4=C3OC(C4)(C)C)C

Origin of Product

United States

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